molecular formula C20H16ClNO2 B4264722 N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide

N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide

Cat. No. B4264722
M. Wt: 337.8 g/mol
InChI Key: UFGDAXFWMPHYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide, also known as Chlorphenamidine, is a synthetic compound that has been used in various scientific research applications. This compound has gained attention due to its potential use as a therapeutic agent for various diseases.

Mechanism of Action

N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation and pain. By inhibiting their production, N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine reduces inflammation and pain. It also works by inhibiting the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to changes in gene expression that can result in anti-cancer effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine has been shown to have anti-inflammatory and anti-cancer effects in various studies. It has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine is that it is a synthetic compound that can be easily synthesized in the lab. This allows for easy access to the compound for research purposes. However, one limitation of N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine is that it has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine. One direction is to study its potential use in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine for therapeutic use.
Conclusion:
N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine is a synthetic compound that has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has potential use as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamidedine has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c21-17-12-7-13-18(14-17)22-19(23)20(24,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,24H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGDAXFWMPHYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NC3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-hydroxy-2,2-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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